

Navigating the Solubility of SOLVENT YELLOW 141: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SOLVENT YELLOW 141

Cat. No.: B1166055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **SOLVENT YELLOW 141** (C.I. 47020), a vibrant greenish-yellow azo dye. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Quantitative Solubility Data

SOLVENT YELLOW 141 is broadly characterized as being soluble in organic solvents and insoluble in water.^{[1][2][3]} However, precise quantitative data across a wide range of organic solvents is not extensively published in readily available literature. The following table summarizes the available quantitative and qualitative solubility information for **SOLVENT YELLOW 141**.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Remarks
Ethanol	C ₂ H ₅ OH	120 g/L	Not Specified	Data from a comparative analysis of analogous dyes.
Water	H ₂ O	≤ 1.0%	Not Specified	Technical data sheet indicates a maximum of 1.0% water-soluble content. [4]
Nonpolar Organic Solvents	Various	Soluble	Not Specified	Generally described as soluble in nonpolar organic solvents.

It is important to note that the solubility of a dye can be influenced by factors such as the purity of the dye, the presence of impurities in the solvent, temperature, and the specific isomeric form of the compound.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound like **SOLVENT YELLOW 141**. The following is a detailed methodology based on the principle of saturation and subsequent concentration measurement using UV-Vis spectrophotometry, a common and effective technique for colored compounds.

Principle

A saturated solution of **SOLVENT YELLOW 141** is prepared in the organic solvent of interest by adding an excess amount of the dye and allowing it to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is

determined using a UV-Visible spectrophotometer by referencing a pre-established calibration curve.

Materials and Equipment

- **SOLVENT YELLOW 141** (high purity)
- Organic solvents of interest (e.g., ethanol, methanol, acetone, toluene, xylene, dichloromethane), analytical grade
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with stir bars
- Constant temperature bath or incubator
- Syringe filters (0.45 μm , solvent-compatible)
- UV-Vis spectrophotometer
- Cuvettes (quartz or solvent-compatible glass)

Detailed Methodology

Part 1: Preparation of Stock Solution and Calibration Curve

- Prepare a Stock Solution: Accurately weigh a known mass of **SOLVENT YELLOW 141** and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure complete dissolution.
- Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.

- Determine Maximum Wavelength (λ_{max}): Scan one of the standard solutions across the UV-Visible spectrum (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λ_{max} .
- Generate Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that follows the Beer-Lambert law, and the equation of the line ($y = mx + c$) should be determined.

Part 2: Determination of Saturated Solubility

- Prepare Saturated Solutions: In separate sealed vials, add an excess amount of **SOLVENT YELLOW 141** to a known volume of each organic solvent to be tested. The amount of dye added should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
- Equilibration: Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation. The temperature should be controlled and recorded.
- Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully draw the supernatant using a syringe and filter it through a $0.45 \mu\text{m}$ syringe filter to remove any remaining solid particles.
- Dilution (if necessary): The filtered saturated solution may need to be diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
- Measure Absorbance: Measure the absorbance of the diluted (or undiluted, if appropriate) saturated solution at the λ_{max} .
- Calculate Solubility: Use the equation of the calibration curve to calculate the concentration of **SOLVENT YELLOW 141** in the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of the dye in the organic solvent at the specified temperature. The solubility is typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of **SOLVENT YELLOW 141** solubility in an organic solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amoghchemicals.in [amoghchemicals.in]
- 2. pylamdyes.com [pylamdyes.com]
- 3. Solvent Dyes and Solvent Dyes Intermediates – Unilex Colours & Chemicals Limited [unilexcolours.in]
- 4. epsilonpigments.com [epsilonpigments.com]
- To cite this document: BenchChem. [Navigating the Solubility of SOLVENT YELLOW 141: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166055#solvent-yellow-141-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com